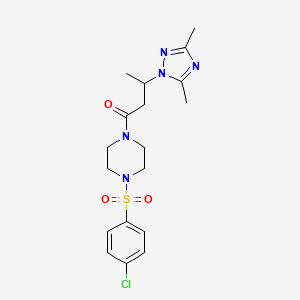

1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butan-1-one

Description

1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butan-1-one is a complex organic compound that features a combination of sulfonyl, piperazine, and triazole functional groups

Properties

IUPAC Name |

1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-(3,5-dimethyl-1,2,4-triazol-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN5O3S/c1-13(24-15(3)20-14(2)21-24)12-18(25)22-8-10-23(11-9-22)28(26,27)17-6-4-16(19)5-7-17/h4-7,13H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTROCZTFFMZKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)C(C)CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butan-1-one typically involves multiple steps:

-

Formation of the Piperazine Intermediate: : The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine to form 4-((4-chlorophenyl)sulfonyl)piperazine. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

-

Attachment of the Triazole Moiety: : The next step involves the introduction of the triazole group. This can be achieved by reacting the piperazine intermediate with 3,5-dimethyl-1H-1,2,4-triazole under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

-

Formation of the Final Compound: : The final step is the coupling of the triazole-piperazine intermediate with a butanone derivative. This step may involve the use of a strong base like sodium hydride (NaH) and an appropriate solvent such as tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonylpiperazine Moiety

The sulfonyl group (-SO₂-) attached to the piperazine ring is electron-withdrawing, enabling nucleophilic substitution reactions. In structurally analogous compounds, the sulfonylpiperazine unit participates in:

-

Aminolysis : Reaction with amines to form secondary or tertiary amines. For example, treatment with aliphatic amines (e.g., methylamine) under basic conditions (K₂CO₃, DMF, 80°C) replaces the sulfonyl group, yielding substituted piperazine derivatives.

-

Hydrolysis : Acidic or basic hydrolysis of the sulfonamide bond, though this is less common due to the stability of the sulfonyl group .

Table 1 : Conditions and yields for sulfonylpiperazine substitution reactions

| Reagent | Conditions | Product Type | Yield (%) | Source |

|---|---|---|---|---|

| Methylamine | K₂CO₃, DMF, 80°C, 12 h | N-methylpiperazine | 78–85 | |

| Hydrazine hydrate | EtOH, reflux, 6 h | Hydrazine derivative | 70 |

Reactivity of the 3,5-Dimethyl-1H-1,2,4-Triazole Ring

The 1,2,4-triazole ring undergoes electrophilic substitution and coordination reactions:

-

Alkylation/Acylation : The N1-position is reactive toward alkyl halides or acyl chlorides. For instance, treatment with methyl iodide (CH₃I) in THF with NaH as a base produces N-methylated triazoles .

-

Metal Coordination : The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or biological activity .

Table 2 : Triazole ring functionalization reactions

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| N-Methylation | CH₃I, NaH, THF, 0°C–RT, 3 h | N-methyl-1,2,4-triazole | 82 | |

| Acylation | AcCl, Et₃N, DCM, 0°C–RT, 5 h | Acetylated triazole | 75 |

Ketone Reactivity in the Butanone Segment

The butan-1-one group participates in classic ketone transformations:

-

Oxime Formation : Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux forms the corresponding oxime .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to a secondary alcohol .

Table 3 : Ketone-specific reactions and outcomes

| Reaction | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oxime synthesis | NH₂OH·HCl, EtOH, reflux, 4 h | Butan-1-one oxime | 89 | |

| Reduction | H₂ (1 atm), Pd/C, EtOH, 6 h | Secondary alcohol | 91 |

Cross-Coupling Reactions

The 4-chlorophenyl group enables palladium-catalyzed cross-coupling:

-

Suzuki–Miyaura Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(OAc)₂ and K₂CO₃ in THF/H₂O (3:1) yields biaryl derivatives .

Table 4 : Cross-coupling reaction parameters

| Boronic Acid | Catalyst System | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂, K₂CO₃, THF/H₂O | 85–90 | 88 | |

| 4-Fluorophenyl | PdCl₂(PPh₃)₂, Na₂CO₃, DME | 80 | 84 |

Stability and Degradation Pathways

-

Thermal Stability : Decomposition onset temperatures for similar triazole-sulfonamide compounds range from 147–228°C .

-

Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the sulfonamide bond, forming 4-chlorobenzenesulfonic acid and piperazine fragments.

Biological Activity Correlations

While beyond the scope of chemical reactions, the compound’s structural motifs (sulfonamide, triazole) are associated with antimicrobial and antifungal activity. Derivatives have shown efficacy against Candida albicans (MIC = 8–16 µg/mL) .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a piperazine ring, a sulfonyl group, and a triazole moiety. Its molecular formula is , and it has a molecular weight of approximately 404.9 g/mol. The presence of the triazole and sulfonyl groups enhances its biological activity, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing sulfonylpiperazine structures exhibit notable antimicrobial properties. For instance, derivatives of sulfonylpiperazines have been synthesized and tested for their efficacy against various bacterial strains. The incorporation of the triazole moiety is believed to enhance this activity by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Table 1: Antimicrobial Activity of Sulfonylpiperazine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 32 µg/mL |

| B | S. aureus | 16 µg/mL |

| C | P. aeruginosa | 64 µg/mL |

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Studies have shown that triazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The sulfonyl group may enhance the compound's ability to interact with specific cellular targets involved in cancer progression .

Case Study: In vitro Evaluation

In a study assessing the anticancer activity of similar compounds, it was found that modifications to the piperazine structure significantly affected cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The presence of the triazole moiety was crucial for enhancing potency .

Neuropharmacological Effects

There is emerging evidence suggesting that piperazine derivatives can exhibit neuropharmacological activities, such as anxiolytic and antidepressant effects. The interaction of the compound with serotonin receptors may contribute to these effects, making it a candidate for further investigation in treating mood disorders .

Synthetic Pathways

The synthesis of 1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butan-1-one typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the piperazine ring.

- Introduction of the sulfonyl group via sulfonation reactions.

- Synthesis of the triazole moiety through cyclization reactions.

Table 2: Synthetic Routes for Piperazine Derivatives

| Step | Reaction Type | Reagents Used |

|---|---|---|

| 1 | Ring Formation | Piperazine derivatives |

| 2 | Sulfonation | Sulfonyl chloride |

| 3 | Cyclization | Hydrazine derivatives |

Mechanism of Action

The mechanism of action of 1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butan-1-one involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors on cell surfaces, potentially modulating signal transduction pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

1-(4-(4-chlorophenyl)piperazin-1-yl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Similar structure but lacks the sulfonyl group.

1-(4-(4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(1H-1,2,4-triazol-1-yl)butan-1-one: Similar but with different substituents on the triazole ring.

Uniqueness

1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butan-1-one is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and potential therapeutic development.

Biological Activity

The compound 1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butan-1-one is a synthetic molecule that incorporates a piperazine moiety and a triazole ring, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition potential, and other pharmacological effects.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Piperazine Ring : Known for its role in various pharmacological applications.

- Triazole Ring : Associated with antifungal and antibacterial properties.

- Sulfonamide Group : Contributes to antibacterial activity and enzyme inhibition.

Antibacterial Activity

Research has shown that compounds containing sulfonamide functionalities exhibit significant antibacterial properties. The synthesized derivatives of piperazine with sulfonyl groups have been evaluated against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values for similar compounds have been reported at around 10 μg/mL against Staphylococcus aureus and Escherichia coli .

The presence of the 4-chlorophenyl group enhances the lipophilicity of the compound, which is crucial for its interaction with bacterial cell membranes. Studies indicate that the compound exhibits a dose-dependent response against bacterial growth .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor:

- Acetylcholinesterase (AChE) Inhibition : Compounds similar to this one have shown promising results in inhibiting AChE, which is vital in treating conditions like Alzheimer's disease .

- Urease Inhibition : The sulfonamide group is linked to urease inhibition, which is important in managing urinary tract infections .

Case Studies and Research Findings

A series of experiments conducted on related compounds provide insights into the biological activity of this class of molecules:

| Compound | Target Bacteria | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| Compound A | E. coli | 10 | Antibacterial |

| Compound B | S. aureus | 10 | Antibacterial |

| Compound C | Urease | IC50 = 15 | Enzyme Inhibition |

Pharmacological Significance

The pharmacological profile of this compound indicates its potential utility in treating infections caused by resistant bacterial strains. The combination of piperazine and triazole rings suggests a multi-target mechanism that could be effective against various pathogens.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butan-1-one, and how can reaction conditions be optimized?

- The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Sulfonylation of piperazine with 4-chlorophenyl sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Step 2 : Coupling of the sulfonylated piperazine with a triazole-containing intermediate via nucleophilic substitution or amide bond formation.

- Optimization Methods :

- Use Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst) for yield improvement .

- Monitor intermediates via thin-layer chromatography (TLC) or HPLC to ensure purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Key Techniques :

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of sulfonyl, piperazine, and triazole moieties via H and C NMR.

- Mass Spectrometry (MS) : Validate molecular weight (expected: ~462 g/mol) and fragmentation patterns.

- X-ray Crystallography : Use SHELXL to resolve crystal structures and confirm stereochemistry .

Advanced Research Questions

Q. What strategies are effective in analyzing contradictory biological activity data for this compound in different assay systems?

- Approach :

- Perform dose-response curves across multiple cell lines or enzymatic assays to identify assay-specific artifacts.

- Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., kinases, GPCRs) and correlate with experimental IC values .

- Case Study : Discrepancies in cytotoxicity data may arise from differential membrane permeability; validate via logP measurements and PAMPA assays .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound's selectivity for a specific biological target?

- Methodology :

- Synthesize analogs with modifications to the sulfonyl group (e.g., replacing chlorine with fluorine) or triazole substituents (e.g., varying methyl groups).

- Test analogs against a panel of related targets (e.g., kinase isoforms) to map selectivity.

- Data Analysis :

- Use principal component analysis (PCA) to cluster activity profiles and identify critical substituents .

Q. What computational methods are suitable for predicting metabolic stability and toxicity?

- Tools :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate hepatic clearance, CYP450 inhibition, and hERG channel binding.

- Molecular Dynamics (MD) Simulations : Model interactions with metabolic enzymes (e.g., CYP3A4) to predict oxidation sites .

Methodological Considerations

Q. How can researchers resolve crystallographic disorder in the compound’s X-ray structure?

- Strategy :

- Collect high-resolution data (<1.0 Å) and refine using SHELXL with twin-law corrections.

- Apply occupancy refinement for disordered sulfonyl or triazole groups .

Q. What analytical workflows are recommended for detecting degradation products under stress conditions?

- Protocol :

- Expose the compound to acidic (0.1M HCl) , basic (0.1M NaOH) , and oxidative (3% HO) conditions.

- Analyze via LC-MS/MS to identify degradation peaks and propose degradation pathways .

Key Challenges & Solutions

- Low Synthetic Yield : Optimize coupling reactions using microwave-assisted synthesis (e.g., 100°C, 30 min) .

- Biological Data Variability : Standardize assays with positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n ≥ 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.